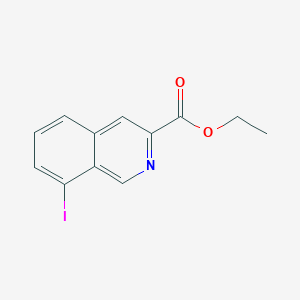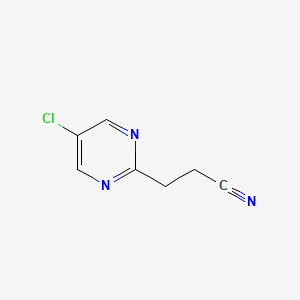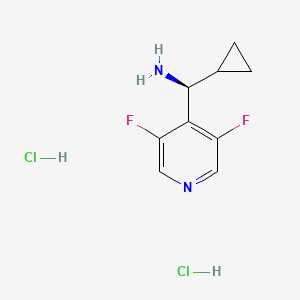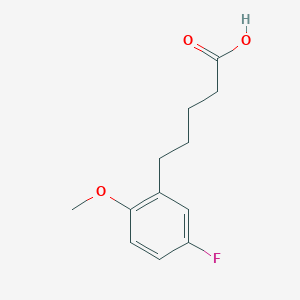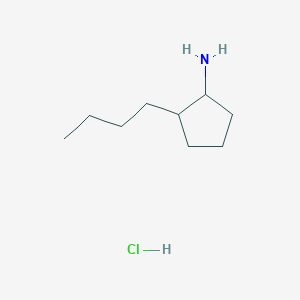
2-Butylcyclopentanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butylcyclopentanamine hydrochloride is an organic compound with the molecular formula C9H19N·HCl. It is a derivative of cyclopentane, where a butyl group is attached to the second carbon of the cyclopentane ring, and an amine group is attached to the first carbon. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylcyclopentanamine hydrochloride typically involves the alkylation of cyclopentanone followed by reductive amination. One common method is as follows:
Alkylation: Cyclopentanone is reacted with butyl bromide in the presence of a strong base like sodium hydride to form 2-butylcyclopentanone.
Reductive Amination: The 2-butylcyclopentanone is then subjected to reductive amination using ammonia or a primary amine and a reducing agent such as sodium cyanoborohydride to form 2-butylcyclopentanamine.
Formation of Hydrochloride Salt: The free amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butylcyclopentanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides or other substituted derivatives.
Applications De Recherche Scientifique
2-Butylcyclopentanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butylcyclopentanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butylcyclopentanamine: The free amine form without the hydrochloride salt.
Cyclopentylamine: A simpler analog without the butyl group.
2-Butylcyclohexanamine: A similar compound with a cyclohexane ring instead of cyclopentane.
Uniqueness
2-Butylcyclopentanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the butyl group and the cyclopentane ring influences its reactivity and interactions with other molecules, making it valuable for specialized applications.
Propriétés
Formule moléculaire |
C9H20ClN |
|---|---|
Poids moléculaire |
177.71 g/mol |
Nom IUPAC |
2-butylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-2-3-5-8-6-4-7-9(8)10;/h8-9H,2-7,10H2,1H3;1H |
Clé InChI |
ZVJSOCYZLAORBW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCCC1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


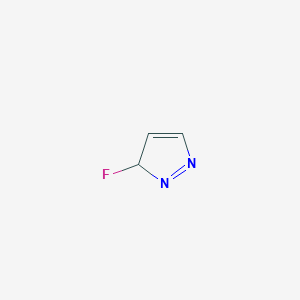
![N-Boc-1-(oxazolo[4,5-c]quinolin-2-yl)methanamine](/img/structure/B13662260.png)
![4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile](/img/structure/B13662266.png)
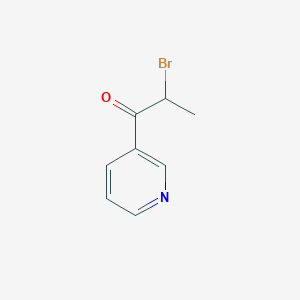

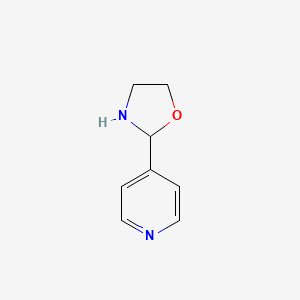
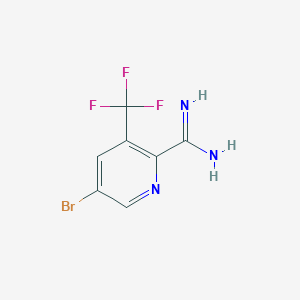

![4-Methylbenzo[d]isothiazol-3-amine](/img/structure/B13662291.png)

